Estrogen receptor antagonist 2
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Overview
Description
Estrogen receptor antagonist 2 is a compound that inhibits the activity of estrogen receptors, which are proteins that mediate the effects of estrogen hormones in the body. Estrogen receptors are involved in various physiological processes, including cell growth, differentiation, and reproduction. This compound is particularly significant in the treatment of estrogen receptor-positive breast cancer, where it blocks the proliferative effects of estrogen on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: Estrogen receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Estrogen receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their interactions with other molecules.
Biology: Helps in understanding the role of estrogen receptors in cellular processes and their regulation.
Medicine: Plays a crucial role in the treatment of estrogen receptor-positive breast cancer by inhibiting the growth of cancer cells.
Mechanism of Action
Estrogen receptor antagonist 2 exerts its effects by binding to estrogen receptors and preventing the activation of downstream signaling pathways. It competes with endogenous estrogens for binding to the receptor’s ligand-binding domain, thereby blocking the receptor’s ability to regulate gene expression. This inhibition leads to a decrease in cell proliferation and survival, particularly in estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Fulvestrant: A selective estrogen receptor degrader that binds to estrogen receptors and promotes their degradation.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
Elacestrant: Another estrogen receptor antagonist that is orally bioavailable and used in the treatment of advanced breast cancer.
Uniqueness: Estrogen receptor antagonist 2 is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist effects. It also demonstrates superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .
Biological Activity
Estrogen receptor antagonists play a crucial role in the treatment of estrogen-dependent cancers, particularly breast cancer. Among these, Estrogen Receptor Antagonist 2 (ERA-2) has garnered attention for its biological activity and therapeutic potential. This article provides a comprehensive overview of the biological activity of ERA-2, including its mechanisms of action, effects on various tissues, and relevant case studies.
ERA-2 functions primarily by binding to the estrogen receptor (ER), inhibiting its ability to activate estrogen-responsive genes. The estrogen receptor has two activation functions: AF-1 located in the N-terminal domain and AF-2 located in the ligand-binding domain (LBD). The antagonist's effectiveness is largely attributed to its ability to disrupt the AF-2-mediated transcriptional activity of ER, which is essential for estrogen's effects on target tissues.
Key Findings:
- Tissue Selectivity : ERA-2 exhibits tissue-selective antagonistic effects. In some tissues, it can function as an agonist depending on the presence or absence of specific mutations in the ER, particularly in the AF-2 domain .
- Inverse Agonism : In certain contexts, such as in mutant ER models, ERA-2 can act as an inverse agonist, reducing baseline receptor activity even in the absence of estrogen .
Biological Activity and Effects
The biological activity of ERA-2 varies across different tissues, influencing various physiological processes:
Case Studies and Clinical Applications
ERA-2 has been evaluated in various clinical settings, demonstrating its effectiveness as a treatment for advanced breast cancer. Below are summarized findings from notable case studies:
-
Fulvestrant in Advanced Breast Cancer :
- A study involving postmenopausal women with advanced breast cancer showed that fulvestrant (an ER antagonist closely related to ERA-2) significantly improved outcomes for patients who had previously progressed on other antiestrogen therapies. Patients exhibited reduced tumor sizes and improved survival rates .
- Compassionate Use Program :
-
Resistance Mechanisms :
- Research has identified specific mutations in the ER that confer resistance to traditional antiestrogens. For instance, mutations like L540Q and D351Y were noted to switch antagonist effects to agonistic responses under certain conditions, highlighting the need for potent antagonists like ERA-2 to overcome such resistance .
Research Findings
Recent studies have expanded our understanding of ERA-2's biological activity:
- Transactivation Studies : Investigations into the transactivation functions of ER revealed that ERA-2 effectively inhibits estrogen-induced gene expression by preventing coactivator recruitment to AF-2 .
- Molecular Dynamics Simulations : Computational studies have shown that specific structural features of ERA-2 enhance its binding affinity and functional potency against mutant forms of ERα that are prevalent in resistant breast cancers .
Properties
Molecular Formula |
C26H31F4N5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1 |
InChI Key |
GRCKMGXTYAMEJC-VDABOFBKSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25 |
Origin of Product |
United States |
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